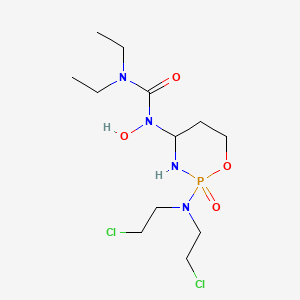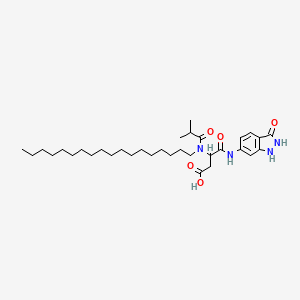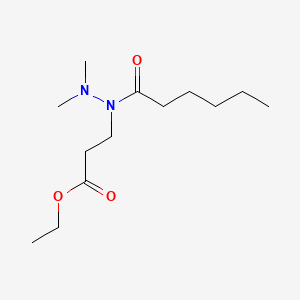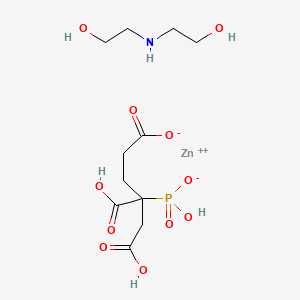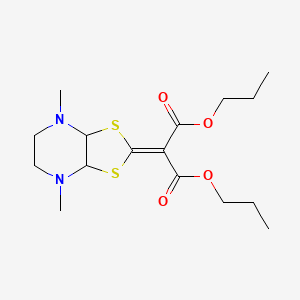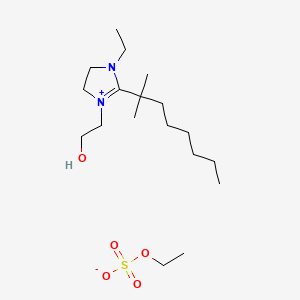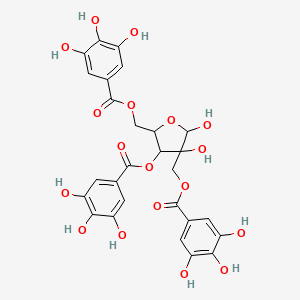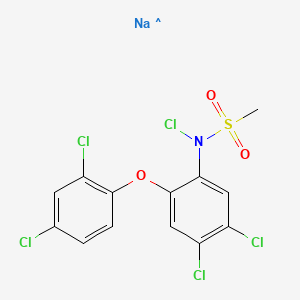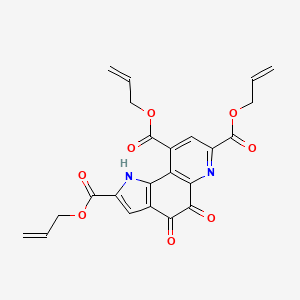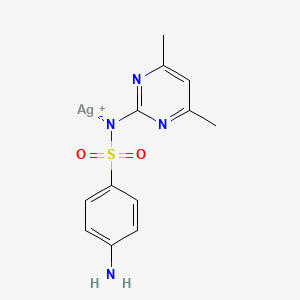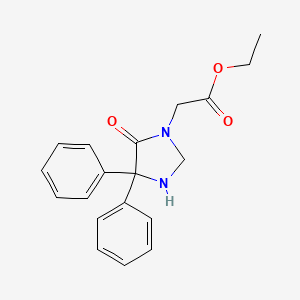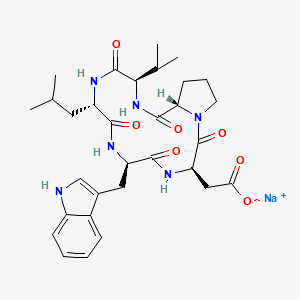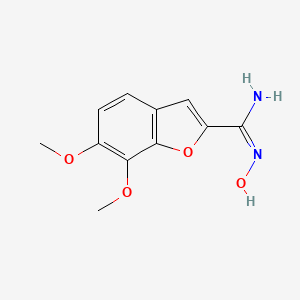
2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a hydroxyimino group attached to the carboximidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of methoxy groups at positions 6 and 7 of the benzofuran ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formation of Carboximidamide: The carboximidamide moiety is introduced through a reaction with cyanamide or a similar reagent.
Hydroxyimino Group Addition:
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2-benzofurancarboximidamide: Lacks the hydroxyimino group.
6,7-Dimethoxy-2-benzofuran: Lacks both the carboximidamide and hydroxyimino groups.
N-Hydroxy-2-benzofurancarboximidamide: Lacks the methoxy groups.
Uniqueness
6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide is unique due to the presence of both methoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
84748-19-6 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
N'-hydroxy-6,7-dimethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-3-6-5-8(11(12)13-14)17-9(6)10(7)16-2/h3-5,14H,1-2H3,(H2,12,13) |
Clé InChI |
LAOYQYLJGODWAB-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1)C=C(O2)/C(=N\O)/N)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(O2)C(=NO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


